molecular formula C6H4BrN3 B12971320 7-Bromopyrazolo[1,5-c]pyrimidine

7-Bromopyrazolo[1,5-c]pyrimidine

Cat. No.: B12971320
M. Wt: 198.02 g/mol
InChI Key: LEFWZDNGNJDQRR-UHFFFAOYSA-N
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Description

Significance of Fused Pyrazolopyrimidine Heterocycles in Medicinal Chemistry and Organic Synthesis

The fusion of a pyrazole (B372694) ring with a pyrimidine (B1678525) ring gives rise to the pyrazolopyrimidine core, a privileged scaffold in drug discovery. nih.gov This structural motif is present in a variety of approved drugs and clinical candidates, underscoring its therapeutic relevance. nih.gov Pyrazolopyrimidine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects. nih.govnih.gov Their versatility stems from the ability to modify the core structure at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. nih.gov

In organic synthesis, pyrazolopyrimidines serve as valuable intermediates. The presence of multiple nitrogen atoms and the aromatic nature of the fused rings provide a rich landscape for a variety of chemical transformations. nih.gov These include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, which enable the introduction of diverse functional groups and the construction of complex molecular architectures. nih.govnih.gov

Overview of Pyrazolopyrimidine Isomeric Forms, Including Pyrazolo[1,5-c]pyrimidine (B12974108)

The pyrazolopyrimidine system can exist in several isomeric forms, depending on the points of fusion between the pyrazole and pyrimidine rings. The four principal isomers are:

Pyrazolo[1,5-a]pyrimidine (B1248293)

Pyrazolo[3,4-d]pyrimidine

Pyrazolo[4,3-d]pyrimidine

Pyrazolo[1,5-c]pyrimidine mdpi.com

Each isomer possesses a unique arrangement of nitrogen atoms, which in turn influences its electronic properties, chemical reactivity, and biological activity. nih.gov For instance, the pyrazolo[1,5-a]pyrimidine isomer is a common feature in many kinase inhibitors, while pyrazolo[3,4-d]pyrimidines are known for their role as purine (B94841) analogs. nih.govtsijournals.com The pyrazolo[1,5-c]pyrimidine isomer, while historically less explored than its counterparts, is gaining increasing attention for its own distinct chemical and biological profile. tsijournals.comjournalagent.com

Contextualizing 7-Bromopyrazolo[1,5-c]pyrimidine within the Pyrazolo[1,5-c]pyrimidine Chemical Space

Within the pyrazolo[1,5-c]pyrimidine family, the 7-bromo substituted derivative holds a position of strategic importance. The bromine atom at the 7-position acts as a versatile chemical handle, facilitating a range of synthetic transformations. This strategic placement allows for the introduction of various substituents through cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental tools in modern organic synthesis.

The presence of the bromine atom significantly enhances the synthetic utility of the pyrazolo[1,5-c]pyrimidine scaffold, enabling the creation of diverse libraries of compounds for biological screening. This has positioned this compound as a key intermediate in the development of novel therapeutic agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

7-bromopyrazolo[1,5-c]pyrimidine

InChI

InChI=1S/C6H4BrN3/c7-6-8-3-1-5-2-4-9-10(5)6/h1-4H

InChI Key

LEFWZDNGNJDQRR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N2C1=CC=N2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrazolo 1,5 C Pyrimidine and Its Brominated Derivatives

Strategies for Pyrazolo[1,5-c]pyrimidine (B12974108) Core Scaffold Construction

The synthesis of the pyrazolo[1,5-c]pyrimidine core is a specialized area of heterocyclic chemistry. The primary reported methods rely on cyclization reactions to form the fused bicyclic system.

Cyclization reactions represent the foundational approach to building the pyrazolo[1,5-c]pyrimidine framework. These methods typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing or concurrently formed pyrazole (B372694) moiety.

A key strategy for constructing the pyrazolo[1,5-c]pyrimidine skeleton involves the reaction of 1,5-diaryl-1-pentyne-3,5-diones with thiosemicarbazide (B42300). Current time information in Bangalore, IN.nih.gov This reaction serves as a convenient and direct route to 2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones. The process is a condensation-cyclization sequence where the thiosemicarbazide molecule reacts with the diketone to form the fused heterocyclic system. Current time information in Bangalore, IN. The reaction medium and the nature of the substituents on the aryl rings can influence the formation of the desired pyrazolo[1,5-c]pyrimidine product. Current time information in Bangalore, IN.

The general mechanism involves the initial reaction of thiosemicarbazide with the acetylenic β-diketone precursor, leading to the formation of the pyrazole ring, followed by an intramolecular cyclization that constructs the pyrimidine portion of the scaffold. nih.gov The resulting products are typically 2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones. Current time information in Bangalore, IN. These thiones can be subsequently converted into the corresponding pyrazolopyrimidinones (ketones) through oxidation, for example, by using alkaline hydrogen peroxide. Current time information in Bangalore, IN.nih.gov

While metal-catalyzed reactions are a staple in modern organic synthesis, specific iron-mediated or iron-catalyzed ring closure methodologies for the direct synthesis of the pyrazolo[1,5-c]pyrimidine core are not prominently documented in the reviewed scientific literature. Such methods are more commonly associated with other isomers within the pyrazolopyrimidine family.

Multicomponent reactions (MCRs) are highly efficient for building complex molecular architectures in a single step. However, dedicated MCRs designed for the specific synthesis of the pyrazolo[1,5-c]pyrimidine framework are not widely reported. In contrast, numerous MCRs exist for the synthesis of the isomeric pyrazolo[1,5-a]pyrimidines, highlighting a significant gap in the synthetic literature for the [1,5-c] system. nih.govresearchgate.net

Cyclization Reactions for Pyrazolo[1,5-c]pyrimidine Ring System Formation[10][11].

Regioselective Halogenation and Bromination Techniques for Pyrazolo[1,5-c]pyrimidine

The introduction of halogen atoms, particularly bromine, onto the pyrazolo[1,5-c]pyrimidine scaffold is crucial for creating intermediates for further functionalization, such as in cross-coupling reactions. The regioselectivity of these halogenation reactions is a key consideration.

Research into the halogenation of 2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones has shown that electrophilic substitution occurs with high regioselectivity on the pyrazole ring, rather than the pyrimidine ring. Current time information in Bangalore, IN. When these compounds are treated with bromine or iodine monochloride, halogenation occurs at the C3 position. Current time information in Bangalore, IN. Depending on the reaction conditions and the amount of the halogenating agent, di-halogenated products, such as 3,4-dibromo derivatives, can also be formed. Current time information in Bangalore, IN.

Starting MaterialReagentPosition of HalogenationProduct Type
2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thioneBromine (1 molar equiv.)C33-Bromo thione
2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thioneBromine (2 molar equiv.)C3 and C43,4-Dibromo thione
2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thioneIodine MonochlorideC33-Iodo thione

This table summarizes the observed regioselectivity in the halogenation of pyrazolo[1,5-c]pyrimidine-7-thiones as reported in the literature. Current time information in Bangalore, IN.

The synthesis of 7-bromopyrazolo[1,5-c]pyrimidine presents significant strategic challenges, as direct electrophilic bromination at the C7 position of the pyrazolo[1,5-c]pyrimidin-7-one or -thione core is not a feasible or reported transformation. The C7 position in these scaffolds is a carbonyl or thiocarbonyl carbon, which is electrophilic in nature and not susceptible to attack by electrophilic bromine.

As established, electrophilic halogenation of the pyrazolo[1,5-c]pyrimidine system preferentially occurs at the electron-rich C3 and C4 positions of the pyrazole ring. Current time information in Bangalore, IN. Therefore, introducing a bromine atom at the C7 position would require an entirely different synthetic approach.

Potential, though not specifically documented, strategies could include:

Functional Group Interconversion: A plausible route would involve the conversion of the C7-keto or C7-thione group into a suitable leaving group. For instance, the pyrazolo[1,5-c]pyrimidin-7-one could potentially be treated with a halogenating agent like phosphorus oxybromide (POBr₃) or a similar reagent to replace the oxygen with bromine. This type of reaction is common for converting other heterocyclic ketones (e.g., pyrimidinones) into their corresponding halo-derivatives.

Synthesis from Brominated Precursors: An alternative would be to construct the pyrimidine ring using a building block that already contains the requisite bromine atom at the position that will become C7 in the final fused ring system.

However, it is crucial to note that while these are standard strategies in heterocyclic synthesis, established and detailed protocols for their application to the specific synthesis of this compound are not currently available in the mainstream scientific literature.

Comparison of Halogenating Agents for Position Selectivity

The choice of a halogenating agent is pivotal in directing the bromination to a specific position on the pyrazolo[1,5-c]pyrimidine ring. Various reagents can be employed, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. Commonly used brominating agents include N-Bromosuccinimide (NBS), which is favored for its ease of handling and mild reaction conditions. For fused heterocycles, the combination of sodium halides (like NaBr) with an oxidant such as potassium persulfate (K₂S₂O₈) in an aqueous medium presents a greener alternative to traditional methods. nih.gov This method can proceed at room temperature and often results in high yields.

The table below compares different halogenating agents that could be adapted for the synthesis of brominated pyrazolo[1,s-c]pyrimidines.

Halogenating AgentTypical Solvent(s)Key FeaturesReference
N-Bromosuccinimide (NBS)CCl₄, THF, EDCMild conditions, versatile nih.gov
NaBr / K₂S₂O₈WaterGreen chemistry approach, mild nih.gov
Tosic Anhydride (B1165640) / TBABNot specifiedMild, for N-oxides nih.gov

This table is illustrative and based on general principles of halogenating fused heterocycles.

Site-Selective Bromination Approaches in Fused Heterocycles

Achieving site-selectivity in the bromination of fused heterocycles is a significant synthetic challenge due to the presence of multiple potentially reactive sites. The inherent electronic properties of the heterocyclic system play a crucial role, with electron-rich positions being more susceptible to electrophilic attack. For instance, in the related pyrazolo[1,5-a]pyrimidine (B1248293) system, halogenation often occurs at the 3-position. nih.gov

To control the regioselectivity, chemists can employ several strategies. One approach involves the use of directing groups, which can sterically hinder or electronically deactivate certain positions, thereby favoring bromination at the desired site. Another strategy is the C-H activation/halogenation, where a catalyst selectively activates a specific C-H bond for subsequent bromination. While modern methods for site-selective C(sp³)-H bromination in aliphatic amines have been developed, researchgate.net their application to heteroaromatic systems like pyrazolo[1,5-c]pyrimidine is an area of ongoing research.

Furthermore, the regioselectivity can sometimes be controlled by the choice of the halogenating agent and reaction conditions. For example, a mild method for the regioselective C2-bromination of fused azine N-oxides has been developed using tosic anhydride as an activator and tetra-n-butylammonium bromide as the bromide source. nih.govfigshare.com This highlights the importance of methodological innovation in achieving precise molecular architectures.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. rasayanjournal.co.innih.gov For the synthesis of brominated pyrazolo[1,5-c]pyrimidines, this translates to the use of safer solvents, reducing waste, and improving energy efficiency.

One notable green approach is the use of a bromide-bromate couple in an aqueous medium for the bromination of aromatic heterocycles. acs.org This method avoids the use of hazardous organic solvents and generates the reactive brominating species in situ. Another sustainable technique is mechanochemistry, where reactions are carried out by grinding solids together, often in the absence of a solvent. elsevierpure.commdpi.com This solvent-free approach can lead to higher yields, shorter reaction times, and easier product isolation. elsevierpure.com The development of recyclable catalysts is another key aspect of green synthesis. elsevierpure.comresearchgate.net

Microwave-Assisted Synthetic Protocols for Expedited Pyrazolo[1,5-c]pyrimidine Derivative Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netbenthamdirect.com The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, suggesting its applicability to the [1,5-c] isomer as well. nih.govberkeley.edursc.org

For instance, microwave-assisted cyclocondensation reactions have been reported for the synthesis of pyrazolo[1,5-c]quinazolines. berkeley.edu Similarly, one-pot, multi-component reactions under microwave conditions can provide rapid access to complex heterocyclic structures. nih.gov A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines has been developed, highlighting the potential for efficient and rapid diversification of this scaffold. rsc.org These expedited protocols are highly valuable in drug discovery and development, where rapid synthesis of compound libraries is essential.

Synthetic ProtocolKey AdvantagesTypical Reaction TimeReference
Conventional HeatingWell-establishedHours to days nih.gov
Microwave-AssistedReduced reaction time, improved yieldsMinutes to hours researchgate.netnih.govrsc.org
MechanochemicalSolvent-free, energy efficientMinutes to hours elsevierpure.com

This table provides a general comparison of synthetic protocols.

Structure Activity Relationship Sar Studies of 7 Bromopyrazolo 1,5 C Pyrimidine Derivatives

Systematic Analysis of the Influence of the Bromine Moiety at Position 7 on Biological Activity and Selectivity

The introduction of a bromine atom at position 7 of the pyrazolo[1,5-c]pyrimidine (B12974108) scaffold can profoundly influence the molecule's pharmacological profile. Halogens, and bromine in particular, can modulate a compound's properties in several key ways:

Electronic Effects : Bromine is an electron-withdrawing group, which can alter the electron density of the fused ring system. This modification of the molecule's electronic properties can impact its ability to interact with amino acid residues in a target protein's binding site nih.gov.

Lipophilicity : The bromine atom increases the lipophilicity of the molecule, which can affect its solubility, cell membrane permeability, and binding to hydrophobic pockets within a biological target.

Steric Influence : The size of the bromine atom can provide favorable steric interactions or, conversely, create steric hindrance that prevents optimal binding.

Metabolic Stability : Halogenation can block positions susceptible to metabolic oxidation, potentially increasing the compound's half-life.

Synthetic Handle : The bromine atom serves as a versatile synthetic handle, allowing for further structural modifications through cross-coupling reactions (e.g., Suzuki, Heck) to introduce a wide variety of substituents and explore the chemical space around this position.

While direct SAR studies on 7-bromopyrazolo[1,5-c]pyrimidine are limited in available literature, research on related scaffolds provides valuable insights. For instance, in studies on pyrazolo[4,3-e] rsc.orgd-nb.infonih.govtriazolo[1,5-c]pyrimidines, which contain the core pyrazolo[1,5-c]pyrimidine structure, substitutions at the 7-position were found to be important for modulating receptor selectivity, particularly for the A2A adenosine (B11128) receptor d-nb.info. This suggests that position 7 is a critical site for fine-tuning the biological activity and selectivity profile of this class of compounds.

Impact of Substituent Patterns and Modifications on the Pyrazolo[1,5-c]pyrimidine Scaffold on Pharmacological Properties

The pharmacological properties of pyrazolopyrimidine derivatives are critically dependent on the nature and position of various substituents on the core scaffold. Extensive research on the isomeric pyrazolo[1,5-a]pyrimidine (B1248293) system has revealed several key trends that are likely to be relevant for the pyrazolo[1,5-c]pyrimidine core.

Modifications at positions other than position 7 can dramatically alter potency and selectivity. For example, in the development of Pim-1 kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, installing a trans-4-aminocyclohexanol (B47343) group at the 5-position increased potency by approximately 100-fold, while introducing an aryl group at the 3-position resulted in a 10-fold increase in potency nih.gov. This synergistic effect underscores the importance of multi-position optimization.

General SAR findings for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have shown that small hydrophobic groups at position 3 can enhance binding within the ATP pocket of kinases, while electron-withdrawing groups at position 5 have been linked to improved antibacterial activity nih.gov. The choice of the substituent is crucial, as it directly influences the electronic and steric properties of the final compound, allowing for the fine-tuning of biological activity nih.gov.

The following table summarizes SAR findings from studies on the related pyrazolo[1,5-a]pyrimidine scaffold, which may inform the design of pyrazolo[1,5-c]pyrimidine derivatives.

Position of SubstitutionSubstituent TypeTarget/ActivityObserved EffectReference
Position 3 Small hydrophobic/aryl groupsKinases (general), Pim-1Enhanced ATP pocket binding and potency nih.govnih.gov
Position 5 Electron-withdrawing groupsAntibacterialImproved activity nih.gov
Position 5 trans-4-aminocyclohexanolPim-1 Kinase~100-fold increase in potency nih.gov
Position 5 2,5-difluorophenyl-substituted pyrrolidineTrkA KinaseIncreased Trk inhibition activity mdpi.com
Position 7 Aminoalkyl groupsCathepsin KModerate inhibition nih.gov

Identification of Key Pharmacophoric Features for Specific Biological Target Interactions

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. For the broader class of pyrazolopyrimidines, a general pharmacophore model, particularly for kinase inhibition, has emerged from numerous studies.

The core pyrazolo[1,5-a]pyrimidine moiety itself is often a key feature, acting as a bioisostere of purine (B94841) and functioning as a rigid scaffold that can form crucial hydrogen bonds with the hinge region of a kinase's ATP binding site nih.govmdpi.com. For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold was identified as forming a critical hydrogen bond with the amino acid residue Met592 in the hinge region of Tropomyosin receptor kinase (Trk) mdpi.com.

Beyond the core, specific features are required for high-affinity binding:

Hydrogen Bond Donors/Acceptors: Substituents at positions like 5 and 7 often contain hydrogen bond donors or acceptors that form additional interactions with the target protein, enhancing potency and selectivity nih.gov.

Hydrophobic Moieties: Aryl or alkyl groups, often placed at position 3, can occupy hydrophobic pockets within the binding site, contributing significantly to binding affinity nih.govmdpi.com.

Aromatic Rings: Aromatic substituents can engage in π–π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the active site.

Pharmacophore modeling and virtual screening have been successfully used to identify novel pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of targets such as InhA, an enzyme involved in mycolic acid synthesis in tuberculosis nih.govresearchgate.net. Furthermore, the more complex pyrazolo[4,3-e] rsc.orgd-nb.infonih.govtriazolo[1,5-c]pyrimidine scaffold has been explicitly chosen as a pharmacophore for targeting adenosine receptors and CDK2, confirming the utility of the core pyrazolo[1,5-c]pyrimidine structure in designing ligands for specific biological targets rsc.orgrsc.org.

Correlation Between Electronic Properties and Molecular Conformation of this compound Derivatives and Their Bioactivity

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional conformation and electronic landscape. The fused heterocyclic system of the pyrazolopyrimidine core provides a rigid, planar framework that serves as a foundation for the precise spatial arrangement of functional groups nih.gov.

The introduction of substituents, such as the bromine atom at position 7, significantly alters the electronic distribution across this scaffold. The electron-withdrawing nature of bromine can modulate the pKa of nearby nitrogen atoms and influence the strength of hydrogen bonds the scaffold can form with a biological target nih.gov. This fine-tuning of electronic properties is critical for optimizing interactions with target proteins nih.gov.

Computational studies and molecular docking simulations are essential tools for understanding these correlations. Docking studies on pyrazolo[1,5-a]pyrimidine derivatives have elucidated specific binding modes, showing how the conformation of the molecule and its substituents allows for a snug fit into the active site of enzymes like cathepsin K nih.gov. For CDK2 inhibitors based on the related pyrazolo[4,3-e] rsc.orgd-nb.infonih.govtriazolo[1,5-c]pyrimidine scaffold, molecular docking confirmed a good fit into the active site, highlighting an essential hydrogen bond with the Leu83 residue rsc.org.

Future Research Directions and Unexplored Avenues for 7 Bromopyrazolo 1,5 C Pyrimidine

Development of Novel and More Efficient Synthetic Routes for 7-Bromopyrazolo[1,5-c]pyrimidine

The advancement of medicinal chemistry relies heavily on the efficient and versatile synthesis of core scaffolds. For this compound, future research should focus on developing synthetic methodologies that are not only high-yielding but also environmentally benign and scalable.

Current strategies for synthesizing the related pyrazolo[1,5-a]pyrimidine (B1248293) core often involve cyclocondensation reactions nih.govencyclopedia.pub. Future efforts for the [1,5-c] isomer should explore innovative one-pot procedures that combine scaffold construction with regioselective functionalization, a strategy that has proven effective for the [1,5-a] isomer semanticscholar.org. Microwave-assisted synthesis, which has successfully been used to shorten reaction times and improve yields for related pyrimidines, presents another promising avenue nih.govekb.eg.

Key areas for development include:

Novel Catalytic Systems: Investigating new catalysts to improve regioselectivity and efficiency in the core ring-formation reactions.

Green Chemistry Approaches: Utilizing environmentally friendly solvents and reaction conditions to minimize waste and improve the sustainability of the synthesis nih.govias.ac.in.

Flow Chemistry: Adapting synthetic routes to continuous flow processes could offer advantages in terms of safety, scalability, and product consistency.

Comprehensive Exploration of Diverse Functionalization Reactions at the Bromine Position and Other Reactive Sites

The bromine atom at the 7-position of the pyrazolo[1,5-c]pyrimidine (B12974108) core is a linchpin for introducing molecular diversity. This site is primed for a variety of metal-catalyzed cross-coupling reactions, which have been extensively used to functionalize the pyrazolo[1,5-a]pyrimidine scaffold nih.govencyclopedia.pub. A comprehensive exploration of these reactions is crucial for creating libraries of novel derivatives for biological screening.

Future studies should systematically investigate:

Suzuki Couplings: To introduce a wide range of aryl and heteroaryl moieties.

Sonogashira Couplings: To install alkynyl groups, which can serve as handles for further "click chemistry" modifications nih.gov.

Buchwald-Hartwig Aminations: For the synthesis of diverse amino-substituted derivatives.

C-H Activation: To directly functionalize other positions on the heterocyclic core, a technique that has been successfully applied to the [1,5-a] isomer nih.govencyclopedia.pub.

Beyond the bromine position, other sites on the pyrazole (B372694) and pyrimidine (B1678525) rings should be explored for functionalization through reactions like halogenation, nitration, and formylation, which have been documented for the isomeric scaffold nih.gov.

Table 1: Potential Functionalization Reactions for the this compound Scaffold

Reaction TypeReagents/CatalystsPotential Functional Group IntroducedReference for Analogy
Suzuki CouplingPd catalyst, boronic acids/estersAryl, Heteroaryl nih.gov
Sonogashira CouplingPd/Cu catalysts, terminal alkynesAlkynyl nih.gov
Buchwald-Hartwig AminationPd catalyst, aminesPrimary/Secondary Amines nih.gov
C-H Activation/ArylationPd catalyst, aryl halidesAryl encyclopedia.pub
HalogenationN-halosuccinimides (NXS)Cl, Br, I nih.gov

Advanced Structure-Activity Relationship and Mechanistic Studies for Improved Target Selectivity

A deep understanding of the structure-activity relationship (SAR) is fundamental to transforming a bioactive compound into a selective and potent therapeutic agent. For this compound derivatives, future research must involve systematic SAR studies to elucidate how different substituents at various positions influence biological activity. Drawing from the extensive research on pyrazolo[1,5-a]pyrimidine kinase inhibitors, modifications can be rationally designed to enhance binding affinity and selectivity for specific biological targets nih.govnih.govresearchgate.net.

Key research activities should include:

Systematic Library Synthesis: Creating focused libraries of compounds by modifying substituents at the 7-position and other accessible sites on the core.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict binding modes and rationalize the activity of synthesized compounds, guiding further design efforts rsc.orgmdpi.com.

X-ray Crystallography: Obtaining crystal structures of active compounds bound to their target proteins to provide a definitive understanding of the binding interactions and mechanism of action.

Mechanistic Studies: Investigating the detailed mechanism by which active compounds exert their biological effects, which is crucial for optimizing their therapeutic potential and avoiding off-target effects nih.gov.

Applications as Chemical Biology Probes and Molecular Imaging Agents

Chemical probes are indispensable tools for dissecting complex biological processes. The this compound scaffold is well-suited for development into such probes. The bromine atom provides a convenient attachment point for various reporter tags, including fluorophores, biotin, or photo-affinity labels, without drastically altering the core's biological activity.

Future research should aim to:

Develop Fluorescent Probes: By conjugating the scaffold to fluorescent dyes to visualize the localization and dynamics of its biological targets within cells rsc.org.

Create Affinity-Based Probes: For use in proteomic studies to identify the cellular targets of bioactive derivatives.

Design Radiotracers for Molecular Imaging: The bromine atom can be replaced with a radioisotope (e.g., ¹⁸F or ¹¹C for Positron Emission Tomography; PET) to create imaging agents for non-invasively studying disease processes in vivo, an approach that has been explored for related compounds doaj.org. The pyrazolo[1,5-a]pyrimidine series has already been investigated for tumor imaging applications, suggesting a precedent for this line of research .

Design of Multi-Target Ligands Incorporating the this compound Core

Complex diseases such as cancer often involve multiple pathological pathways. Multi-target ligands, single molecules designed to interact with several biological targets simultaneously, represent an innovative therapeutic strategy. The versatile and readily functionalizable this compound core is an excellent starting point for designing such ligands mdpi.com.

Future design strategies could involve:

Pharmacophore Hybridization: Combining the pyrazolo[1,5-c]pyrimidine core with known pharmacophores for other relevant targets.

Fragment-Based Merging: Linking the pyrazolo[1,5-c]pyrimidine scaffold with fragments known to bind to a secondary target of interest.

Structure-Based Design: Using the crystal structures of multiple target proteins to design a single ligand that can fit into the binding sites of each. This approach can lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms mdpi.com.

Integration of this compound into High-Throughput Screening Libraries and Fragment-Based Drug Design

To unlock the full therapeutic potential of the this compound scaffold, it must be integrated into modern drug discovery platforms.

High-Throughput Screening (HTS): Derivatives of this compound should be included in large chemical libraries for HTS campaigns against a wide array of biological targets. HTS has been instrumental in identifying initial hits from the related pyrazolo[1,5-a]pyrimidine class nih.govrsc.org.

Fragment-Based Drug Design (FBDD): The core pyrazolo[1,5-c]pyrimidine structure is an ideal candidate for FBDD. As a "fragment," it can be screened for weak but efficient binding to a target protein bu.edu. Hits can then be optimized by "growing" the fragment or "linking" it to other fragments that bind in adjacent pockets youtube.comunina.it. The bromine atom at position 7 provides a perfect vector for such fragment elaboration, allowing medicinal chemists to build upon the core to achieve high-affinity ligands.

Q & A

Q. What are the key considerations for synthesizing 7-Bromopyrazolo[1,5-c]pyrimidine derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation reactions using precursors like 5-aminopyrazole-4-carboxamides. Key steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or pyridine) to enhance reaction efficiency. For example, pyridine facilitates the reaction of enaminones with hydrazine hydrate to yield pyrazolo[1,5-a]pyrimidines .
  • Crystallization: Optimize recrystallization conditions (e.g., ethanol/DMF mixtures) to improve purity and yield .
  • Characterization: Confirm structures via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. For brominated derivatives, 79/81Br^{79/81}Br isotopic patterns in mass spectra are critical .

Q. Table 1: Example Synthesis Yields

DerivativeReaction ConditionsYield (%)Purity (HPLC)
Compound 13aEthanol/DMF, 12h reflux78%≥98%
Compound 15Pyridine, 24h reflux85%≥97%

Q. How should researchers handle contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare NMR shifts with literature values for analogous compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives in ).
  • DFT Calculations: Use density functional theory (B3LYP/6-31G*) to simulate NMR spectra and resolve ambiguities, as demonstrated for triazolo[1,5-c]pyrimidines .
  • X-ray Crystallography: Resolve persistent discrepancies by determining crystal structures, as done for 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine .

Advanced Research Questions

Q. How can researchers design this compound derivatives with selective adenosine A3 receptor antagonism?

Methodological Answer:

  • SAR Analysis: Introduce substituents at the N5 position (e.g., phenylcarbamoyl groups) to enhance A3 affinity. Unsubstituted phenyl rings improve selectivity (e.g., compound 59: Ki=0.16nMK_i = 0.16 \, \text{nM}, A3/A1 selectivity >3700x) .
  • Molecular Modeling: Build receptor homology models (e.g., human A3 adenosine receptor) to identify steric clashes. Avoid bulky para-substitutions on phenyl rings, which reduce binding .

Q. Table 2: Selectivity Profiles of A3 Antagonists

CompoundKiK_i (A3, nM)Selectivity (A3/A1)Selectivity (A3/A2A)
590.1637132381
140.451550890

Q. What strategies resolve discrepancies in biological activity across cancer cell lines?

Methodological Answer:

  • Cell Line Profiling: Test compounds against diverse panels (e.g., MCF-7, HCT-116, HepG-2). For example, pyrazolo-triazolo-pyrimidines show IC50 variability (6–99 nM in HCT-116 vs. 48–90 nM in HepG-2) due to differential CDK2 expression .
  • Mechanistic Studies: Perform kinase inhibition assays (e.g., CDK2/cyclin A2) to confirm target engagement. Compound 14 inhibits CDK2 with IC50=0.057μMIC_{50} = 0.057 \, \mu\text{M}, correlating with its cytotoxicity .
  • Apoptosis Assays: Use flow cytometry to quantify cell cycle arrest (e.g., G1/S phase blockade in HCT-116 cells treated with compound 14) .

Q. How can computational methods optimize the design of CDK2 inhibitors based on this compound?

Methodological Answer:

  • Docking Simulations: Use AutoDock or Schrödinger to predict binding poses. Key interactions include hydrogen bonds with Leu83 and hydrophobic contacts with the ATP-binding pocket .
  • ADMET Prediction: Apply Boiled Egg models to assess blood-brain barrier penetration and gastrointestinal absorption. Derivatives with logP <3.5 show favorable pharmacokinetics .
  • Free Energy Perturbation (FEP): Calculate relative binding energies for substituent optimization (e.g., thioglycoside groups in compound 15 enhance solubility without sacrificing affinity) .

Q. What experimental approaches validate the role of hydrogen bonding in receptor-ligand interactions?

Methodological Answer:

  • Alanine Scanning Mutagenesis: Replace key residues (e.g., Leu83 in CDK2) to disrupt hydrogen bonds and measure IC50IC_{50} shifts .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics. For adenosine antagonists, ΔG values correlate with substituent electronegativity .
  • Cryo-EM: Resolve ligand-receptor complexes at near-atomic resolution, as demonstrated for pyrazolo-triazolo-pyrimidines bound to A3 receptors .

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